molecular formula C9H8N2O2 B1527013 4-Aminoindole-3-carboxylic acid CAS No. 889941-55-3

4-Aminoindole-3-carboxylic acid

Cat. No. B1527013
CAS RN: 889941-55-3
M. Wt: 176.17 g/mol
InChI Key: QPDGZZOFNGYZEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives has been reported in several studies . One method involves the reaction of indole-3-acetic acid with methyl chloroformate, using 30% NaOH aqueous combined with a phase transfer catalyst benzyl triethylammonium chloride . Another approach describes a robust one-pot cascade method for the synthesis of indole-3-carboxylic acids using isatins and DMSO via a one-carbon translocation .


Molecular Structure Analysis

The molecular structure of 4-Aminoindole-3-carboxylic acid can be analyzed using various methods such as thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, capillary electrophoresis, nuclear magnetic resonance, and amino acid analyzer analysis .


Chemical Reactions Analysis

The chemical reactions of indole-3-carboxylic acid derivatives involve various processes. For instance, the amidation reaction between indole-3-acetic acid and methyl chloroformate has been reported . Another study describes a one-pot cascade method for the synthesis of indole-3-carboxylic acids using isatins and DMSO via a one-carbon translocation .


Physical And Chemical Properties Analysis

Carboxylic acids, including 4-Aminoindole-3-carboxylic acid, are generally colorless, crystalline solids. They have high melting points greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Scientific Research Applications

Herbicidal Activity

4-Aminoindole-3-carboxylic acid: derivatives have been explored for their potential as herbicides. These compounds can act as antagonists to the auxin receptor protein TIR1, which is essential for plant growth regulation . By inhibiting this receptor, the derivatives can effectively control weed growth, thereby aiding in crop protection and food security.

Antiviral Agents

Indole derivatives, including those with a 4-aminoindole core, have shown promise as antiviral agents. They have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The development of such compounds is crucial in the fight against viral diseases.

Anti-HIV Activity

The structural flexibility of indole derivatives allows for the synthesis of compounds with anti-HIV properties. Specific derivatives of 4-aminoindole have been synthesized and screened for their ability to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells . This represents a significant step towards new treatments for HIV/AIDS.

Anticancer Properties

Indole compounds, by virtue of their interaction with biological systems, have been associated with anticancer activity. The ability of 4-aminoindole derivatives to bind with high affinity to multiple receptors makes them valuable in the design of new anticancer drugs .

Agricultural Applications

Beyond herbicidal activity, 4-aminoindole derivatives can be used to regulate plant growth by mimicking natural phytohormones. This application is significant for enhancing crop yields and managing agricultural ecosystems sustainably .

Organic Synthesis

4-Aminoindole-3-carboxylic acid serves as a building block in organic synthesis. Its derivatives are prevalent in various synthetic pathways and are integral to the development of new medicinal compounds, reflecting its versatility in chemical synthesis .

Future Directions

Research on indole derivatives, including 4-Aminoindole-3-carboxylic acid, is ongoing. One study discusses the potential of omega-3 transfer from phytoplankton to small pelagic fish in Eastern Boundary Upwelling Systems (EBUS), including factors that can influence omega-3 production, links to nitrogen cycling, climate change implications for the omega-3 supply to humans, and suggestions for future research directions . Another study highlights the biological potential of indole derivatives in agriculture .

properties

IUPAC Name

4-amino-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDGZZOFNGYZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoindole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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